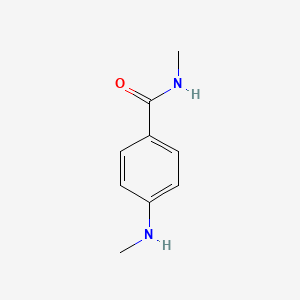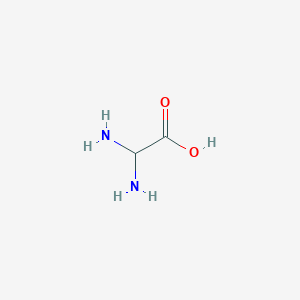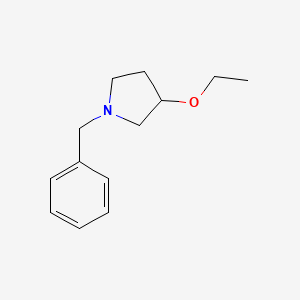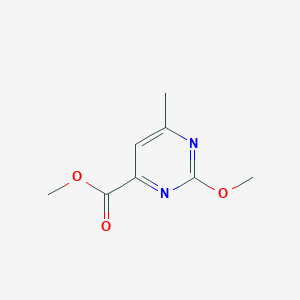![molecular formula C15H13NO3 B1370253 Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate](/img/structure/B1370253.png)
Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate is a chemical compound belonging to the dibenzo[b,f][1,4]oxazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of readily available aryl chlorides and copper catalysis enhances the practicality of this method .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate has several scientific research applications:
Biology: This compound is investigated for its biological activities, including potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. It may act on certain receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydrodibenzo[b,f][1,4]oxazepin-11-one: This compound is structurally similar and shares some chemical properties.
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine: Another related compound with similar structural features.
Uniqueness
Its synthesis methods and chemical reactivity also distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-18-15(17)10-6-7-14-12(8-10)16-9-11-4-2-3-5-13(11)19-14/h2-8,16H,9H2,1H3 |
InChI Key |
BEIVFAARVRCYAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Dichloromethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1370170.png)
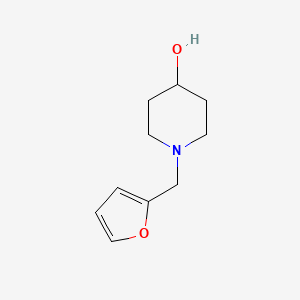
![2-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1370178.png)
![1-[(4-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1370179.png)


